Cas no 868049-49-4 (Olodaterol)

Olodaterol structure
Olodaterol structure
Nom du produit:Olodaterol
Numéro CAS:868049-49-4
Le MF:C21H26N2O5
Mégawatts:386.441545963287
MDL:MFCD16619349
CID:69116
PubChem ID:11504295

Olodaterol Propriétés chimiques et physiques

Nom et identifiant

    • 6-Hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one
    • Olodaterol
    • 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
    • BI1744
    • Striverdi Respimat
    • Olodaterol Free Base
    • BI 1744
    • VD2YSN1AFD
    • Striverdi respimat (TN)
    • Striverdi
    • 6-Hydroxy-8-((1R)-1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
    • (R)-6-hydroxy-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • Olodatero
    • 6-Hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3(4H)-one (ACI)
    • (R)-Olodaterol
    • OLODATEROL [USAN]
    • CHEMBL605846
    • Q7088466
    • GTPL7543
    • 2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-((1R)-1-hydroxy-2-((2-(4-methoxyphenyl)- 1,1-dimethylethyl)amino)ethyl)-
    • DTXSID601024792
    • OLODATEROL [WHO-DD]
    • 6-hydroxy-8-[(1R)-1-hydroxy-2-{[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino}ethyl]-2H-1,4-benzoxazin-3(4H)-one
    • Olodaterol (BI 1744)
    • AKOS026674098
    • DB-296550
    • 6-HYDROXY-8-((1R)-1-HYDROXY-2-((1-(4-METHOXYPHENYL)-2-METHYLPROPAN-2-YL)AMINO)ETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE
    • BDBM50569861
    • NS00099357
    • OLODATEROL [VANDF]
    • NCGC00522533-01
    • UNII-VD2YSN1AFD
    • OLODATEROL [INN]
    • DB09080
    • D10145
    • Olodaterol (USAN/INN)
    • EN300-20331067
    • Olodaterol [USAN:INN]
    • EX-A1729
    • OLODATEROL HYDROCHLORIDE [JAN]
    • s4485
    • R03AC19
    • 6-hydroxy-8-[(1R)-1-hydroxy-2-{[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino}ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 6-hydroxy-8-(1-hydroxy-2-((2-(4-methoxyphenyl)-1,1-dimethylethyl)amino)ethyl)-2H-1,4-benzoxazin-3(4H)-one
    • SCHEMBL560926
    • olodaterolum
    • 2H-1,4-BENZOXAZIN-3(4H)-ONE, 6-HYDROXY-8-((1R)-1-HYDROXY-2-((2-(4-METHOXYPHENYL)-1,1-DIMETHYLETHYL)AMINO)ETHYL)-
    • OLODATEROL [MI]
    • AS-74944
    • AC-29048
    • BCP11473
    • CS-6275
    • C76830
    • BI-1744
    • 868049-49-4 (free base)
    • CHEBI:82700
    • 868049-49-4
    • HY-14301
    • MDL: MFCD16619349
    • Piscine à noyau: 1S/C21H26N2O5/c1-21(2,10-13-4-6-15(27-3)7-5-13)22-11-18(25)16-8-14(24)9-17-20(16)28-12-19(26)23-17/h4-9,18,22,24-25H,10-12H2,1-3H3,(H,23,26)/t18-/m0/s1
    • La clé Inchi: COUYJEVMBVSIHV-SFHVURJKSA-N
    • Sourire: [C@H](C1C=C(O)C=C2NC(COC=12)=O)(O)CNC(C)(C)CC1C=CC(OC)=CC=1

Propriétés calculées

  • Qualité précise: 386.18417193g/mol
  • Masse isotopique unique: 386.18417193g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 28
  • Nombre de liaisons rotatives: 7
  • Complexité: 521
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.8
  • Surface topologique des pôles: 100

Propriétés expérimentales

  • Dense: 1.250
  • Point d'ébullition: 649.05 °C at 760 mmHg
  • Point d'éclair: 346.333 °C
  • Le PSA: 103.54000
  • Le LogP: 2.85200

Olodaterol Informations de sécurité

Olodaterol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73258-25mg
Olodaterol
868049-49-4 98%
25mg
¥12565.00 2022-04-26
MedChemExpress
HY-14301-10mg
Olodaterol
868049-49-4 98.48%
10mg
¥1400 2024-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-478192-5mg
Olodaterol,
868049-49-4
5mg
¥2256.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-478192A-10mg
Olodaterol,
868049-49-4
10mg
¥4159.00 2023-09-05
ChemScence
CS-6275-10mg
Olodaterol
868049-49-4 98.48%
10mg
$420.0 2022-04-26
ChemScence
CS-6275-25mg
Olodaterol
868049-49-4 98.48%
25mg
$840.0 2022-04-26
ChemScence
CS-6275-50mg
Olodaterol
868049-49-4 98.48%
50mg
$1320.0 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-478192-5 mg
Olodaterol,
868049-49-4
5mg
¥2,256.00 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3457-5 mg
Olodaterol
868049-49-4 98.00%
5mg
¥1990.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O910366-10mg
Olodaterol
868049-49-4 98%
10mg
¥3,468.00 2022-09-01

Olodaterol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Fuming nitric acid Solvents: Acetic acid
2.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C → rt; 6 h, reflux
4.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
5.1 Solvents: Ethanol ;  2 h, reflux
6.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
6.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  rt
2.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol ;  rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
4.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
5.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
6.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
7.1 Solvents: Isopropanol ;  140 °C
7.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Isopropanol ;  140 °C
1.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
2.1 Solvents: Isopropanol ;  140 °C
2.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol ;  rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
3.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
4.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
5.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
6.1 Solvents: Isopropanol ;  140 °C
6.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 d, rt
2.1 Reagents: Nitric acid Solvents: Acetic acid ;  rt
3.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol ;  rt
4.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
5.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
6.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
7.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
8.1 Solvents: Isopropanol ;  140 °C
8.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
3.1 Solvents: Isopropanol ;  140 °C
3.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
2.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
3.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
4.1 Solvents: Isopropanol ;  140 °C
4.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C → rt; 6 h, reflux
2.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
3.1 Solvents: Ethanol ;  2 h, reflux
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
4.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C; 0 °C → rt; 6 h, reflux
2.1 Reagents: Acetic acid ,  Benzyltrimethylammonium dichloroiodate Solvents: 1,2-Dichloroethane ,  Water ;  65 °C
3.1 Reagents: Formic acid Catalysts: stereoisomer of [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfo… Solvents: Triethylamine
4.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  0 °C
5.1 Solvents: Isopropanol ;  140 °C
5.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Ethanol ;  2 h, reflux
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
2.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
2.1 Solvents: Ethanol ;  2 h, reflux
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
3.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium carbonate ,  Benzyl chloroformate Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
2.1 Solvents: Isopropanol ;  140 °C
2.2 Reagents: Hydrochloric acid Catalysts: Palladium Solvents: Methanol
Référence
Discovery of olodaterol, a novel inhaled β2-adrenoceptor agonist with a 24h bronchodilatory efficacy
Bouyssou, Thierry; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1410-1414

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C → rt; 6 h, reflux
3.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
4.1 Solvents: Ethanol ;  2 h, reflux
5.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
5.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 d, rt
2.1 Reagents: Fuming nitric acid Solvents: Acetic acid
3.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Methanol
4.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  0 °C → rt; 6 h, reflux
5.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  reflux
6.1 Solvents: Ethanol ;  2 h, reflux
7.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C
7.2 Reagents: tert-Butyl nitrite ,  Sulfuric acid Solvents: Methanol ,  Water ;  rt
Référence
A new generation of inhaled long-acting β2-adrenoceptor agonist olodaterol
Tian, Miao; et al, Xiandai Yaowu Yu Linchuang, 2013, 28(2), 227-231

Olodaterol Raw materials

Olodaterol Preparation Products

Olodaterol Littérature connexe

Fournisseurs recommandés
atkchemica
(CAS:868049-49-4)Olodaterol
CL9621
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:868049-49-4)Olodaterol
A851699
Pureté:99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg
Prix ($):176.0/351.0/562.0/903.0